Cas no 105931-58-6 (5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite)

105931-58-6 structure
Produktname:5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite
5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Adenosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl-, 3'-[2-cyanoethylbis(1-methylethyl)phosphoramidite] (9CI)
- 2'-DEOXY-5'-O-DMT-N6-METHYLADENOSINE 3'-CE PHOSPHORAMIDITE
- 5'-O-(4,4'-DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE
- Adenosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl-, 3'-[2-cyanoethylbis(1-me...
- Adenosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl-, 3'-[2-cyanoethylbis(1-methylethyl)phosphoramidite] (9CI
- N6-methyl-5'-O-DMT-2’-deoxyadenosine-3'-CE Phosphoramidite
- N6-Methyl-dAphosphoramidite
- N6-METHYL-DA CEP
- N6-Methyl dA phosphoraMidite
- N6-Me-dA-3'-CED phosphoramidite
- 5'-O-DMT-N6-methyl-2'-deoxyadenosine 3'-CE phosphoramidite
- N6-methyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite
- 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-N6-methyladenosine-3'-O-[(2-cyanoethyl)(N,N-diisopropyl)]-phosphoramidite
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
- Adenosine, 5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-deoxy-N-Methyl-, 3'-[2-cyanoethylbis(1-Methylethyl)phosphoraMidite]
- 5'-?O-?[bis(4-?methoxyphenyl)?phenylmethyl]?-?2'-?deoxy-?N-?methyl-Adenosine 3'-?[2-?cyanoethyl bis(1-?methylethyl)?phosphoramidite]
- 5'-O-DMTr-N6-methyl-2'-deoxyadenosine
- HG1223
- A850137
- 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- N6-Methyl-dA phosphoramidite
- AKOS024463601
- (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
- N6-METHYL-5'-O-DMT-2'-DEOXYADENOSINE-3'-CE-PHOSPHORAMIDITE
- BP-29981
- HY-138582
- 3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile
- J-700232
- 105931-58-6
- PD167009
- CS-0159230
- 3-[({[(2R,3S,5R)-2-{[BIS(4-METHOXYPHENYL)(PHENYL)METHOXY]METHYL}-5-[6-(METHYLAMINO)PURIN-9-YL]OXOLAN-3-YL]OXY}(DIISOPROPYLAMINO)PHOSPHANYL)OXY]PROPANENITRILE
- DA-75951
- 5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite
-
- MDL: MFCD10686973
- Inchi: InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1
- InChI-Schlüssel: PTWRBAYAPDVZGR-JNTXQERPSA-N
- Lächelt: CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@H](N2C=NC3=C(NC)N=CN=C32)O[C@@H]1COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Berechnete Eigenschaften
- Genaue Masse: 751.36100
- Monoisotopenmasse: 767.356
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 55
- Anzahl drehbarer Bindungen: 18
- Komplexität: 1160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topologische Polaroberfläche: 138A^2
Experimentelle Eigenschaften
- Löslichkeit: Insuluble (3.3E-5 g/L) (25 ºC),
- PSA: 142.40000
- LogP: 7.98398
5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite Sicherheitsinformationen
- Signalwort:Danger
- Gefahrenhinweis: H315;H317;H319;H335;H360
- Warnhinweis: P201;P261;P280;P305+P351+P338;P308+P313
- Lagerzustand:-20 °C
5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1230234-1g |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite |
105931-58-6 | 95% | 1g |
$900 | 2024-06-03 | |
MedChemExpress | HY-138582-25mg |
N6-Methyl-dA phosphoramidite |
105931-58-6 | 99.83% | 25mg |
¥550 | 2024-04-21 | |
Aaron | AR008TA0-50mg |
5'-O-(4,4'-DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE |
105931-58-6 | 98% | 50mg |
$120.00 | 2025-01-23 | |
1PlusChem | 1P008T1O-50mg |
5'-O-(4,4'-DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE |
105931-58-6 | 99% | 50mg |
$207.00 | 2023-12-26 | |
1PlusChem | 1P008T1O-100mg |
5'-O-(4,4'-DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE |
105931-58-6 | 98% | 100mg |
$127.00 | 2025-02-24 | |
Aaron | AR008TA0-1g |
5'-O-(4,4'-DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE |
105931-58-6 | 98% | 1g |
$672.00 | 2025-01-23 | |
1PlusChem | 1P008T1O-25mg |
5'-O-(4,4'-DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE, 3'-[(2-CYANOETHYL)-(N,N-DIISOPROPYL)]PHOSPHORAMIDITE |
105931-58-6 | 99% | 25mg |
$150.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1230234-1g |
(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite |
105931-58-6 | 95% | 1g |
$680 | 2025-02-21 | |
Chemenu | CM182578-1g |
N6-Methyl-dAphosphoramidite |
105931-58-6 | 95% | 1g |
$*** | 2023-04-03 | |
TRC | M293013-100mg |
5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl-Adenosine 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] |
105931-58-6 | 100mg |
$1745.00 | 2023-05-18 |
5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite Verwandte Literatur
-
1. Back matter
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
4. Book reviews
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
105931-58-6 (5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite) Verwandte Produkte
- 1353996-97-0(N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide)
- 442125-04-4(6-chloro-1-benzofuran-2-carboxylic acid)
- 1805161-50-5(5-Bromo-6-(difluoromethyl)-2,3-dihydroxypyridine)
- 1261788-07-1(2-Fluoro-5-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)
- 16907-79-2(Quinaldic Acid Sodium Salt)
- 2305489-15-8(N-{2-(3,5-dichloropyridin-2-yl)oxyphenyl}prop-2-enamide)
- 2138156-83-7(3-butyl-1-(octahydro-1H-indol-3a-yl)urea)
- 38528-04-0(O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate)
- 2310040-03-8(N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide)
- 40503-86-4(4-(4-fluorophenyl)cyclohexan-1-one)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:105931-58-6)5'-O-bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyl-Adenosine 3'-2-cyanoethyl bis(1-methylethyl)phosphoramidite

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):152.0/228.0/566.0